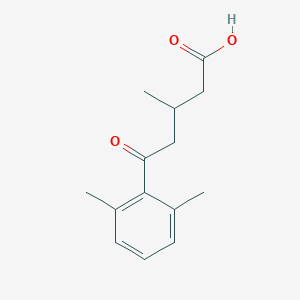
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. It also includes its chemical properties like acidity/basicity, reactivity, and stability.Wissenschaftliche Forschungsanwendungen
1. Metabolic Signaling and Energy Expenditure
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid plays a role in the metabolic signaling axis of brown and beige adipose tissue. It is involved in systemic energy expenditure, showing potential implications for obesity and diabetes treatments. This compound has been linked to the induction of a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo (Whitehead et al., 2021).
2. Structural Chemistry
The compound's crystal structure has been studied to understand its chemical behavior better. One study focused on its reaction with other compounds, highlighting its potential in forming structurally unique derivatives, which could be valuable in various chemical applications (Gelli et al., 1994).
3. Nonlinear Optical Properties
Research has been conducted on the nonlinear optical properties of derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid. These properties are essential for applications in photonic devices and materials science (Murthy et al., 2013).
4. Photorelease of Carboxylic Acids
Another significant application of derivatives of this compound is in the photorelease of carboxylic acids. This has implications for organic synthesis and biochemistry, where it can be used as a photoremovable protecting group (Klan et al., 2000).
5. Luminescence Sensing
Some derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid have been explored for their luminescence sensing capabilities. This could be useful in developing new sensors for various chemicals (Shi et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other hazards. It includes precautions for handling and storing the compound safely.
Zukünftige Richtungen
This involves discussing potential applications of the compound and areas for future research.
I hope this helps! If you have a different compound or a specific aspect of “5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid” you’d like me to look into, feel free to ask!
Eigenschaften
IUPAC Name |
5-(2,6-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-13(16)17)7-12(15)14-10(2)5-4-6-11(14)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVEMDRLFYSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

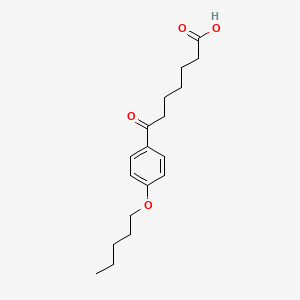
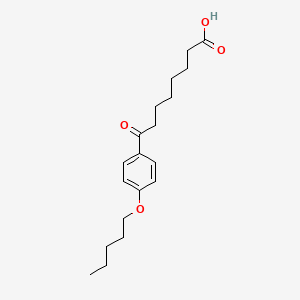
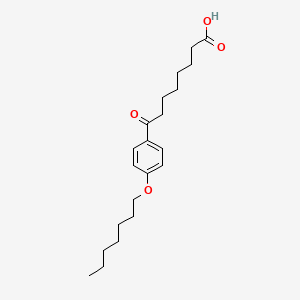
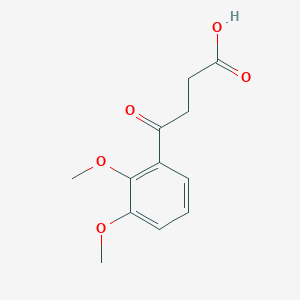
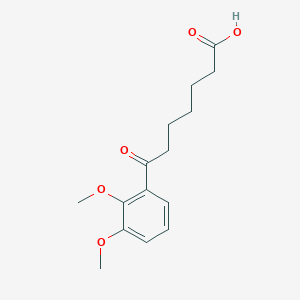
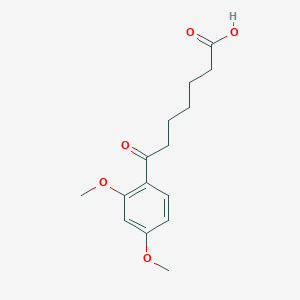
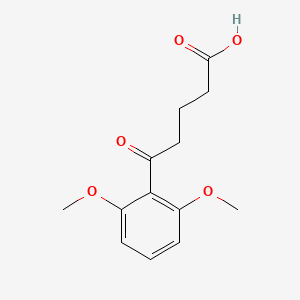
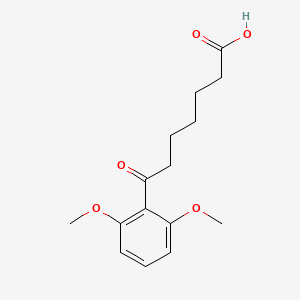
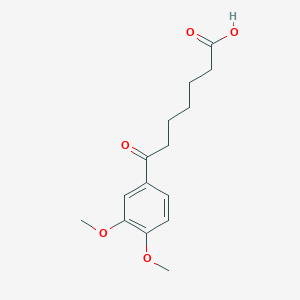
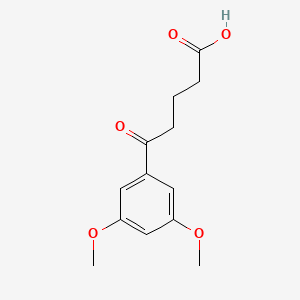
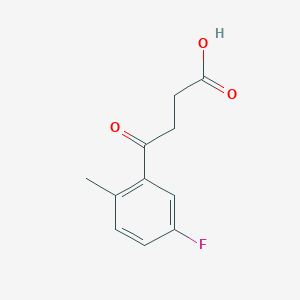
![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)